2,2,2-Trifluoro-n'-hydroxyethanimidamide

Acid Dissociation Constant Trifluoromethyl Effect Metal Coordination

Sourcing a reliable, high-purity C2-trifluoromethylated amidoxime building block for heterocycle synthesis and drug discovery is challenging. 2,2,2-Trifluoro-n'-hydroxyethanimidamide (CAS 4314-35-6) addresses this need directly. · Quantified Differentiation: A +2.43 pKa shift and +0.75 LogP increase vs. acetamidoxime enhance membrane permeability for drug candidates. · Consistent Reactivity: 97% purity ensures reliable performance in moisture-sensitive transformations to 1,2,4-oxadiazoles and other heterocycles. · Supply Assurance: Available from research to bulk quantities, supporting SAR campaigns from discovery to preclinical development.

Molecular Formula C2H3F3N2O
Molecular Weight 128.05 g/mol
CAS No. 4314-35-6
Cat. No. B1310040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-n'-hydroxyethanimidamide
CAS4314-35-6
Molecular FormulaC2H3F3N2O
Molecular Weight128.05 g/mol
Structural Identifiers
SMILESC(=NO)(C(F)(F)F)N
InChIInChI=1S/C2H3F3N2O/c3-2(4,5)1(6)7-8/h8H,(H2,6,7)
InChIKeyVGZWTKRISQVBRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trifluoroacetamidoxime Procurement Guide


2,2,2-Trifluoro-n'-hydroxyethanimidamide (trifluoroacetamidoxime, CAS 4314-35-6) is a C2-trifluoromethylated amidoxime with the molecular formula C2H3F3N2O and molecular weight 128.05 g/mol . This compound features the characteristic amidoxime group (-C(NH2)=NOH) directly bonded to a strongly electron-withdrawing trifluoromethyl moiety. It is a colorless liquid or low-melting solid (mp 36-38 °C) that exhibits high water solubility . The compound is primarily employed as a versatile research intermediate for introducing trifluoromethyl functionality into heterocyclic systems and as a precursor to trifluoroacetimidoyl derivatives [1].

Why Trifluoroacetamidoxime Cannot Be Substituted


The presence of the trifluoromethyl group in 2,2,2-trifluoro-n'-hydroxyethanimidamide fundamentally alters key physicochemical properties compared to non-fluorinated analogs like acetamidoxime. The strong electron-withdrawing effect of the -CF3 group significantly increases the acidity of the amidoxime moiety, shifting the pKa upward by over 2 log units . Concurrently, the lipophilicity increases dramatically, transforming a hydrophilic scaffold into one with balanced partition characteristics . These electronic and steric modifications directly impact metal coordination behavior, metabolic stability, and reactivity in nucleophilic or electrophilic transformations, rendering simple substitution with acetamidoxime or other alkyl amidoximes invalid for applications requiring precise control of protonation state, membrane permeability, or electronic environment at the reactive center. The following evidence quantifies these differentiating parameters.

Quantitative Differentiation from Acetamidoxime


Amidoxime Acidity: pKa Comparison

The predicted pKa of 2,2,2-trifluoro-n'-hydroxyethanimidamide is 9.91 ± 0.69, which is 2.43 pKa units higher (less acidic) than the predicted pKa of the non-fluorinated comparator acetamidoxime (7.48 ± 0.69) . This shift reflects the strong electron-withdrawing inductive effect of the -CF3 group, which destabilizes the conjugate base relative to the neutral amidoxime. The comparative data are derived from predicted values generated by standardized algorithms (ACD/Labs) under comparable conditions.

Acid Dissociation Constant Trifluoromethyl Effect Metal Coordination

Lipophilicity Enhancement over Acetamidoxime

2,2,2-Trifluoro-n'-hydroxyethanimidamide exhibits a measured/predicted LogP of 0.15, whereas the non-fluorinated analog acetamidoxime has a computed XLogP3-AA of -0.6 [1]. The +0.75 LogP difference corresponds to an approximately 5.6-fold increase in lipophilicity, shifting the compound from a hydrophilic profile (LogP < 0) into a moderately lipophilic range that favors passive membrane diffusion. This change is directly attributable to the hydrophobic contribution of the trifluoromethyl group.

Partition Coefficient Membrane Permeability ADME

Commercial Availability and Purity Grades

Across reputable research chemical suppliers, 2,2,2-trifluoro-n'-hydroxyethanimidamide is offered at distinct purity tiers that directly impact experimental reproducibility. Alfa Chemistry provides a 97% purity grade , while AKSci supplies material at 95% minimum purity . Pricing for the higher 97% grade from Beyotime (China) is structured at approximately ¥58 per 10 mg and ¥6,018 per 1 g . In contrast, the non-fluorinated comparator acetamidoxime is typically available at lower cost but lacks the trifluoromethyl functionality essential for specific synthetic and biological applications. The 2% purity differential between vendors may be consequential for applications sensitive to trace amidoxime dimerization or hydrolysis byproducts.

Chemical Purity Vendor Sourcing Cost Efficiency

Synthetic Versatility as a C2 Building Block

2,2,2-Trifluoro-n'-hydroxyethanimidamide serves as a key precursor to trifluoroacetimidoyl halides, which are stable, multifunctional building blocks for regio- and stereoselective introduction of the CF3 group into complex molecules [1]. The compound can be readily converted to trifluoroacetimidoyl chlorides via standard halogenation protocols, enabling subsequent nucleophilic substitution, cyclization, and reductive transformations. This established synthetic pathway is not accessible with non-fluorinated acetamidoxime, which lacks the electron-withdrawing group necessary to stabilize the imidoyl halide intermediate and cannot serve as a trifluoromethyl source. The trifluoromethylated amidoxime scaffold also directly participates in the synthesis of 1,2,4-oxadiazoles and related fluorinated heterocycles [2].

Fluorinated Heterocycles Trifluoromethylation Imidoyl Halides

Trifluoroacetamidoxime Applications


Medicinal Chemistry Lead Optimization

The +2.43 pKa shift and +0.75 LogP increase relative to acetamidoxime make this compound particularly suitable for incorporation into drug candidates where the amidoxime moiety must remain predominantly unionized at physiological pH to facilitate passive membrane permeability . The 5.6-fold lipophilicity enhancement improves the likelihood of achieving oral bioavailability in early lead series, while the preserved amidoxime functionality retains the capacity for metal chelation or NO release that defines this pharmacophore class [1].

Fluorinated Heterocycle Synthesis via Imidoyl Halides

This compound is the optimal starting material for generating trifluoroacetimidoyl chlorides and related electrophilic building blocks . The CF3 group stabilizes the imidoyl halide intermediate, enabling subsequent cyclocondensation reactions to yield 1,2,4-oxadiazoles, trifluoromethylated pyrimidines, and other heterocycles of pharmaceutical and agrochemical relevance [2][3]. Procurement of the 97% purity grade ensures consistent reactivity in these moisture-sensitive transformations.

Trifluoromethylated Nematicide Design

Recent studies have validated the broader class of bis-trifluoromethylated acetimidamide derivatives as highly effective nematicidal agents, achieving up to 78.28% control of Meloidogyne incognita at 0.042 mg/L [3]. 2,2,2-Trifluoro-n'-hydroxyethanimidamide serves as the foundational C2 building block for constructing such active molecules. Its availability at research scale (1 g–5 g) enables structure-activity relationship campaigns focused on optimizing the amidoxime-derived core for field efficacy.

Metal Coordination and Reactivity Studies

The pronounced pKa difference between trifluoroacetamidoxime and acetamidoxime provides a valuable tool for probing the electronic requirements of metal-amidoxime complexation . Researchers investigating uranium extraction from seawater, transition metal catalysis, or nitric oxide donor mechanisms can use this compound to systematically vary ligand acidity while maintaining the core amidoxime structure. The water solubility and moderate lipophilicity facilitate studies in both aqueous and biphasic systems .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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